molecular formula C7H16Cl2N2O B12873229 1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride

1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride

Cat. No.: B12873229
M. Wt: 215.12 g/mol
InChI Key: NDTPOAJRULARFC-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl It is a derivative of pyrrolidinone, a five-membered lactam, and contains an aminopropyl group attached to the nitrogen atom of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol or chloroform and is carried out at a temperature range of 25-30°C. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. In medicinal applications, it may act on neurotransmitter systems, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)pyrrolidin-2-one: A closely related compound with similar structural features.

    2-Pyrrolidinone: The parent compound without the aminopropyl group.

    Pyrrolidine: A simpler nitrogen-containing heterocycle.

Uniqueness

1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the pyrrolidinone ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

1-(3-aminopropyl)pyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c8-4-2-6-9-5-1-3-7(9)10;;/h1-6,8H2;2*1H

InChI Key

NDTPOAJRULARFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCN.Cl.Cl

Origin of Product

United States

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